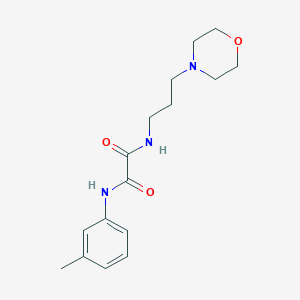
N'-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a 3-methylphenyl group and a 3-morpholin-4-ylpropyl group attached to the oxamide core, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide typically involves the reaction of 3-methylphenylamine with 3-morpholin-4-ylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with a base, such as triethylamine, to form the desired oxamide.
Industrial Production Methods
Industrial production of N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The aromatic ring and morpholine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional functional groups, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)carbamate
- N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)urea
- N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)thiourea
Uniqueness
N’-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
440109-23-9 |
|---|---|
Fórmula molecular |
C16H23N3O3 |
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
N'-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
InChI |
InChI=1S/C16H23N3O3/c1-13-4-2-5-14(12-13)18-16(21)15(20)17-6-3-7-19-8-10-22-11-9-19/h2,4-5,12H,3,6-11H2,1H3,(H,17,20)(H,18,21) |
Clave InChI |
ZZPQDIMMVWETEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCN2CCOCC2 |
Solubilidad |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)
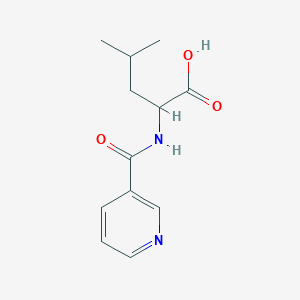
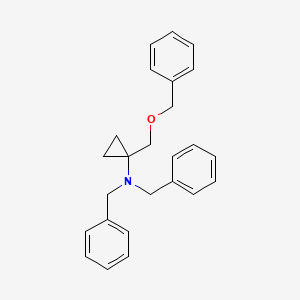


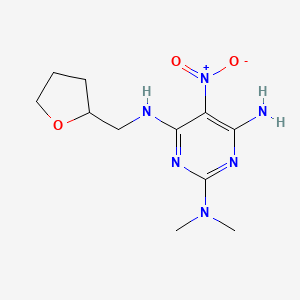
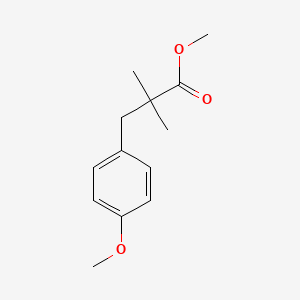


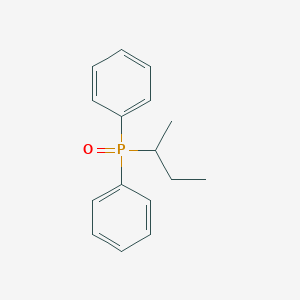
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)
